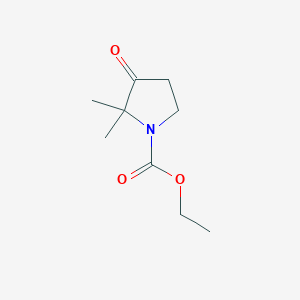

Ethyl 2,2-diméthyl-3-oxopyrrolidine-1-carboxylate

Vue d'ensemble

Description

what is 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate'? Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound containing a carbon-oxygen double bond, an oxygen-nitrogen double bond, and a nitrogen-carbon single bond. It is a white solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the synthesis of various pharmaceuticals. It is commonly used as an intermediate in the synthesis of anti-inflammatory drugs, antifungal agents, and antibiotics. It is also used as a starting material in the synthesis of a variety of other compounds, including those used in the manufacture of fragrances and food additives. Additionally, it can be used to produce dyes and pigments for a variety of industrial applications. the chemistry of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the chemical formula C9H15NO3. It is an ester of pyrrolidine-1-carboxylic acid, and is used in the synthesis of pharmaceuticals. The compound contains a pyrrolidine ring, which is a nitrogen-containing five-membered ring. It also contains an ethyl group (C2H5) attached to the nitrogen atom of the ring, and an oxo group (O=C) attached to the carbon atom of the ring. The compound can be synthesized by reacting ethyl chloroformate with 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ester. The reaction can also be catalyzed using an acid, such as p-toluenesulfonic acid. The compound can also be synthesized from 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid and ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction produces the ester and water as by-products. The compound has a boiling point of 165°C and a melting point of -20°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is also slightly soluble in benzene, chloroform, and petroleum ether. the biochemical/physical effects of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the production of pharmaceuticals, as a flavoring agent, and in the synthesis of other compounds. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been studied for its potential use in cancer treatment. Biochemically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds. It also has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Physically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to have a low toxicity when used in a laboratory setting. It is also relatively stable, with a melting point of approximately 150°C. the benefits of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. It is a versatile reagent used in organic synthesis. 2. It can be used to synthesize a variety of organic compounds including amino acids, peptides, and other bioactive molecules. 3. It can be used to prepare a variety of polymers and polymeric materials. 4. It can be used to synthesize a variety of pharmaceuticals and medical compounds. 5. It can be used to synthesize a variety of polymeric materials with desirable properties. 6. It is an efficient reagent for the synthesis of heterocyclic compounds. 7. It has a high degree of selectivity and reactivity in the synthesis of organic compounds. 8. It is an environmentally friendly reagent with low toxicity. the related research of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. Synthesis and Characterization of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 2. Theoretical Studies of the Thermal Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 3. Mechanistic Study of the Decarboxylation of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 4. Application of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Pharmaceuticals. 5. The Catalytic Activity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Reactions. 6. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Organic Compounds. 7. The Reactivity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Synthesis. 8. The Role of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Design and Synthesis of Novel Compounds. 9. The Photochemical Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 10. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Natural Products.

Applications De Recherche Scientifique

Découverte de médicaments

Le cycle pyrrolidine, qui fait partie de l'"Ethyl 2,2-diméthyl-3-oxopyrrolidine-1-carboxylate", est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour cette structure saturée est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Synthèse de molécules bioactives

La pyrrolidine et ses dérivés, y compris les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et le prolinol, sont utilisés dans la synthèse de molécules bioactives . La relation structure-activité (RSA) des composés étudiés est également étudiée .

Fonctionnalisation des cycles pyrrolidine préformés

Le cycle pyrrolidine peut être fonctionnalisé en utilisant différentes stratégies synthétiques . L'une de ces stratégies implique la fonctionnalisation des cycles pyrrolidine préformés, tels que les dérivés de la proline .

Stéréogénicité des carbones

L'une des caractéristiques importantes du cycle pyrrolidine est la stéréogénicité des carbones . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments .

Synthèse du Spiro[furan-2,3′-indoline]-3-carboxylate

“this compound” peut être utilisé dans les synthèses multi-composants du Spiro[furan-2,3′-indoline]-3-carboxylate .

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPDAUHYYHRPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544794 | |

| Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106556-66-5 | |

| Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)

![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)

![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)